![molecular formula C17H15NO B2918720 N-(but-3-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1351623-29-4](/img/structure/B2918720.png)
N-(but-3-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-(but-3-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential applications in the field of medicine. This compound belongs to the class of compounds known as sGC (soluble guanylate cyclase) activators, which are known to have a wide range of physiological effects.
Scientific Research Applications
Synthesis and Electrochromic Properties
One of the scientific applications of compounds structurally related to N-(but-3-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide is in the synthesis and study of electrochromic materials. Hsiao et al. (2013) synthesized a series of electroactive polyamides with pendent carbazole groups from N-(4-(3,6-di-tert-butylcarbazol-9-yl)phenyl)-3,5-diaminobenzamide and other compounds, showcasing their solubility, thermal stability, photoluminescence, and electrochromic performance. These materials demonstrated significant color changes upon electrochemical oxidation, highlighting their potential in electrochromic applications (Hsiao et al., 2013).
Quantum-Chemical Calculations in Biological Environment Studies
Volod’kin et al. (2013) utilized quantum-chemical calculations to study the properties of 1-(carboxy)-1-(N-methylamide)-2-(3',5'-di-tert-butyl)-4-hydroxyphenyl)-propionates in biological environments. Their work involved calculating the formation energies, enthalpies, and entropies of these compounds to predict their solvated structures' properties, demonstrating a method to anticipate the behavior of antioxidants in biological contexts (Volod’kin et al., 2013).
Antimicrobial Activity Exploration
Goněc et al. (2016) prepared and characterized a series of N-(alkoxyphenyl)-hydroxynaphthalenecarboxamides and studied their antimycobacterial activity against various Mycobacterium strains. Some of these compounds showed activity levels comparable to or higher than rifampicin, a standard antimycobacterial drug, without significant cytotoxicity, indicating their potential as antimycobacterial agents (Goněc et al., 2016).
Enhanced Redox Stability in Polyamides
Wang and Hsiao (2011) reported on aromatic polyamides derived from N,N-bis(4-carboxyphenyl)-N′,N′-bis(4-tert-butylphenyl)-1,4-phenylenediamine, which exhibited enhanced redox stability and electrochromic properties. The inclusion of di-tert-butyl-substituted segments in these polyamides led to improved solubility, thermal stability, and electrochromic performance, suggesting their suitability for advanced electrochromic devices (Wang & Hsiao, 2011).
Mechanism of Action
Target of Action
It is known that similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the biochemical context within which the compound is acting.
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been found to affect a wide range of biochemical pathways . These pathways and their downstream effects contribute to the diverse biological activities associated with these compounds.
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
N-but-3-ynyl-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c1-2-3-13-18-17(19)16-11-9-15(10-12-16)14-7-5-4-6-8-14/h1,4-12H,3,13H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIAMPQBTNZKDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(but-3-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide |
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